Dehydroemetine

Description

Historical Context of Ipecac Alkaloids and Dehydroemetine (B1670200) Development

The history of this compound is intrinsically linked to the study and use of ipecac alkaloids, particularly emetine (B1671215). Ipecacuanha (ipecac) root, derived from the plant Carapichea ipecacuanha, has a long history of use in traditional medicine, notably as an emetic to induce vomiting and as an expectorant qeios.combiorxiv.org. The active compounds in ipecac were identified as tetrahydroisoquinoline alkaloids, with emetine and cephaeline (B23452) being the most prominent biorxiv.org. Emetine, isolated as the levorotatory (-) alkaloid, was recognized for its potent anti-amoebic properties and was widely used to treat both intestinal and extraintestinal amoebiasis from the early 20th century until the introduction of metronidazole (B1676534) in the 1970s qeios.comwikipedia.orgnih.gov. Despite its effectiveness, the use of emetine was associated with significant side effects, including gastrointestinal disturbances and cardiotoxicity wikipedia.orgresearchgate.netpatsnap.com. This spurred research efforts to develop synthetic analogues that retained the desirable anti-amoebic activity but with a reduced toxicity profile tandfonline.com. This compound emerged from this research as a synthetic compound aiming to offer a better-tolerated alternative to emetine patsnap.com.

This compound as a Synthetic Analogue of Emetine

This compound is a synthetically produced antiprotozoal agent that shares structural similarities with emetine. The primary structural difference lies in the presence of a double bond adjacent to the ethyl substituent in this compound, whereas emetine has a saturated ring in this position wikipedia.orgwikipedia.orgalchetron.com. This seemingly minor structural variation contributes to differences in their pharmacological profiles, particularly regarding toxicity and metabolism researchgate.net. This compound is often described as a synthetic analogue of emetine dihydrochloride (B599025) biorxiv.orgasm.orgcenmed.comnih.gov. Research has shown that while the asymmetry at carbons 2 and 3 is lost with the unsaturation at the 2-3 positions in this compound, the biological activity is largely retained biorxiv.orgnih.gov. Studies comparing the activity and toxicity of natural (-)-emetine with synthetic this compound (including racemic and (-) isomers) have indicated similar in vitro activity against Entamoeba histolytica tandfonline.com. However, differences in activity were observed in in vivo models, with (-)-dehydroemetine showing similar activity to natural (-)-emetine and being approximately twice as active as the racemic mixture in treating rat caecal infections tandfonline.com.

Overview of this compound's Broad Biological Activities

This compound, like emetine, is known to inhibit protein synthesis by binding to the ribosomal 40S subunit in protozoal organisms, thereby impeding the translation process necessary for growth and replication patsnap.com. This mechanism underlies its primary use as an anti-protozoal agent patsnap.com. While historically used for amoebiasis, particularly in cases of metronidazole resistance or intolerance, research has explored this compound's activity against a broader spectrum of biological targets patsnap.comwikipedia.orgwikipedia.orgalchetron.com. Studies have investigated its effectiveness against other protozoal infections, such as Leishmania wikipedia.orgwikipedia.orgalchetron.com. More recent research has also delved into its potential antiviral activities, including against coronaviruses like SARS-CoV-2 and HCoV-OC43, and its activity against malaria parasites (Plasmodium falciparum) nih.govresearchgate.netbiorxiv.orgasm.orgresearchgate.netrutgers.eduresearchgate.net. The compound has also been explored for potential use in treating conditions like herpes zoster wikipedia.orgwikipedia.orgalchetron.com. These investigations highlight the diverse biological activities associated with this compound beyond its historical application in amoebiasis.

Detailed Research Findings

Research into this compound has provided detailed insights into its activity against various pathogens.

Amoebiasis: In vitro studies have compared this compound's effects on Entamoeba histolytica with other anti-amoebic drugs like metronidazole, ornidazole (B1677491), and secnidazole (B1681708), finding this compound to have similar effectiveness to ornidazole and secnidazole, though metronidazole was found to be the most effective in one study wikipedia.orgwikipedia.org. Clinical studies, such as a 1973-1974 double-blind study of oral this compound for amoebiasis, demonstrated its effectiveness wikipedia.orgwikipedia.org. Successful treatment of cutaneous amebiasis in a pediatric case using this compound and metronidazole has also been reported wikipedia.orgwikipedia.org.

Malaria: Recent studies have investigated this compound for repositioned use in malaria, demonstrating potent in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum biorxiv.orgasm.orgnih.gov. The (-)-R,S-dehydroemetine isomer showed an IC50 of 69.58 ± 2.62 nM and 71.03 ± 6.1 nM against the K1 strain in different studies, significantly more potent than the (-)-S,S-dehydroisoemetine isomer (IC50 of 1.85 ± 0.2 μM and 2.07 ± 0.26 μM) biorxiv.orgasm.orgnih.gov. (-)-R,S-dehydroemetine also exhibited gametocidal properties and showed synergistic antimalarial activity with atovaquone (B601224) and proguanil (B194036) in drug interaction studies biorxiv.orgasm.orgnih.gov. Modeling studies suggest that (-)-R,S-dehydroemetine mimics the binding pose of emetine on the P. falciparum 80S ribosome more closely than (-)-S,S-dehydroisoemetine asm.orgnih.gov.

Antiviral Activity: Studies have explored the antiviral potential of this compound, particularly against coronaviruses. Research indicates that emetine and the (-)-R,S isomer of this compound can reduce viral growth of SARS-CoV-2 and HCoV-OC43 at nanomolar concentrations (IC50 ~ 50–100 nM), which parallels the concentrations required for protein synthesis inhibition researchgate.netresearchgate.netrutgers.edu. This suggests that the antiviral mechanism primarily involves the disruption of host cell protein synthesis researchgate.netresearchgate.netrutgers.edu. The antiviral activity appears to be stereoisomer specific researchgate.netresearchgate.netrutgers.edu.

Other Activities: this compound has been investigated for treating Leishmania infection wikipedia.orgwikipedia.orgalchetron.com. An older report from 1980 described the use of this compound in treating herpes zoster, with patients reportedly experiencing relief of neuralgia wikipedia.orgwikipedia.orgalchetron.com.

Here is a data table summarizing some of the research findings on this compound's biological activities:

| Target Organism/Condition | This compound Activity / Findings | Relevant Study/Source |

| Entamoeba histolytica | Effective in treating amoebic liver abscesses (1979 study). wikipedia.orgwikipedia.org Similar effectiveness to ornidazole and secnidazole in vitro. wikipedia.orgwikipedia.org Effective in cutaneous amebiasis. wikipedia.orgwikipedia.org Effective in oral treatment of amoebiasis (1973-1974 study). wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |

| Plasmodium falciparum (K1 strain) | Potent in vitro activity against multidrug-resistant strain. biorxiv.orgasm.orgnih.gov (-)-R,S-dehydroemetine IC50: ~70 nM. biorxiv.orgasm.orgnih.gov Exhibits gametocidal properties. biorxiv.orgasm.orgnih.gov Synergistic activity with atovaquone and proguanil. biorxiv.orgasm.orgnih.gov | biorxiv.orgasm.orgnih.gov |

| SARS-CoV-2, HCoV-OC43 | Reduces viral growth at nanomolar concentrations (IC50 ~ 50–100 nM). researchgate.netresearchgate.netrutgers.edu Mechanism likely involves disruption of protein synthesis. researchgate.netresearchgate.netrutgers.edu | researchgate.netresearchgate.netrutgers.edu |

| Leishmania infection | Investigated as a treatment. wikipedia.orgwikipedia.orgalchetron.com | wikipedia.orgwikipedia.orgalchetron.com |

| Herpes Zoster | Reported use in treatment, with reported relief of neuralgia (1980 report). wikipedia.orgwikipedia.orgalchetron.com | wikipedia.orgwikipedia.orgalchetron.com |

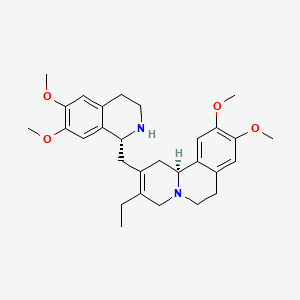

Structure

3D Structure

Properties

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZPUYGHQWHRN-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023600 | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-30-1, 1986-67-0, 26266-12-6 | |

| Record name | Dehydroemetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroemetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroemetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroemetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROEMETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROEMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dehydroemetine

Classical Synthetic Approaches to Emetine (B1671215) and Dehydroemetine (B1670200) Analogues

Classical synthesis of emetine and its derivatives, including this compound, often relies on key reactions for constructing the complex isoquinoline (B145761) ring systems present in these molecules.

Pictet–Spengler Reactions in this compound Synthesis

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines, a core structural motif in emetine and this compound. depaul.eduwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the cyclic system. depaul.eduwikipedia.org For the synthesis of tetrahydroisoquinolines with a 3,4-dimethoxyphenyl group, as found in the emetine series, the reaction typically requires strong acids and refluxing conditions. wikipedia.org The Pictet-Spengler reaction has been applied in the total synthesis of complex alkaloids and can be used in combination with other reactions like ring-closing metathesis and Michael addition. mdpi.comresearchgate.net

Bischler–Napieralski Reactions in this compound Synthesis

Another important classical method is the Bischler-Napieralski reaction, which is used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction utilizes dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) under refluxing acidic conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is particularly effective when electron-donating groups are present on the aromatic ring. nrochemistry.com The dihydroisoquinoline products can subsequently be reduced to tetrahydroisoquinolines or dehydrogenated to isoquinolines. wikipedia.orgnrochemistry.com The Bischler-Napieralski reaction involves a dehydration step of the amide followed by cyclization, potentially proceeding through imidoyl phosphate (B84403) or nitrilium ion intermediates depending on the reaction conditions. organic-chemistry.orgnrochemistry.com

Modern Synthetic Strategies for this compound and Novel Analogues

Modern synthetic chemistry has introduced more sophisticated approaches for the synthesis of this compound and the generation of novel analogues, often focusing on improved stereocontrol and efficiency.

Strategies for Diastereoisomer Synthesis

This compound possesses chiral centers, leading to the existence of different stereoisomers, including diastereoisomers. biorxiv.orgnih.govasm.org The synthesis of specific diastereoisomers is crucial as their biological activities can differ significantly. biorxiv.orgasm.orgtandfonline.com For instance, (-)-R,S-dehydroemetine has shown higher potency against certain Plasmodium falciparum strains compared to (-)-S,S-dehydroisoemetine, highlighting the importance of controlling stereochemistry at the C-1' position. biorxiv.orgresearchgate.netasm.orgasm.org Stereospecific syntheses have been developed to obtain specific diastereoisomers of this compound and dehydroisoemetine. rsc.orgdrugfuture.com One approach involves the synthesis of diastereoisomeric ketones which are then converted into the desired this compound isomers. rsc.org Racemic mixtures of this compound, consisting of equal proportions of the (-)- and (+)-enantiomers, have also been synthesized. tandfonline.comdrugfuture.com Separation of different isomers has been achieved through methods like fractional crystallization. asm.orgdrugfuture.com

Research findings on the activity of this compound diastereoisomers against Plasmodium falciparum K1 strain include:

| Compound | IC₅₀ (nM) |

| (-)-R,S-dehydroemetine | 69.58 ± 2.62 |

| (-)-S,S-dehydroisoemetine | 1850 ± 200 |

Note: Data compiled from search result biorxiv.org. Another source asm.org reports slightly different IC₅₀ values for the same compounds: (-)-R,S-dehydroemetine (71.03 ± 6.1 nM) and (-)-S,S-dehydroisoemetine (2.07 ± 0.26 μM).

These results indicate a significant difference in potency between the two diastereoisomers. biorxiv.orgasm.org

Structural Modifications and Derivative Generation

Chemical derivatization of this compound involves modifying its structure to explore changes in activity, potency, or other properties. This can include alterations to the existing functional groups or the introduction of new substituents. While specific examples of this compound derivatization are not extensively detailed in the provided search results beyond the synthesis of its diastereoisomers and salts (like dihydrochloride (B599025) or dihydrobromide) tandfonline.comdrugfuture.compatsnap.com, the broader field of chemical derivatization of related compounds like emetine provides insight into potential strategies. For instance, emetine has been modified to create amide and urea (B33335) derivatives through reactions with anhydrides or isocyanates, respectively. nih.gov These modifications can impact the compound's interaction with biological targets. nih.govmdpi.com The synthesis of intermediates containing different functional groups, such as ketones or alcohols, during the synthesis of this compound also represents opportunities for further structural modifications. google.com The development of this compound itself from emetine by introducing a double bond is an example of a structural modification aimed at potentially altering its properties. wikipedia.orgwikipedia.org

Chemical Transformations at Key Positions (e.g., C-1', C-2, C-3)

Chemical transformations are crucial in the synthesis and derivatization of this compound and related ipecac alkaloids. The structure of this compound features a double bond at the 2,3-position, which distinguishes it from emetine and affects the asymmetry at these carbons benthamopen.compnas.org.

Synthesis approaches often involve linking benzo[a]quinolizine and isoquinoline moieties rsc.org. For instance, the reaction of a 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane with a benzo[a]quinolizin-2-one derivative can lead to the formation of the this compound skeleton rsc.orgrsc.org.

Specific transformations at key positions like C-1', C-2, and C-3 are significant for the biological activity and synthesis of this compound and its analogues. While this compound has unsaturation at the 2-3 position, destroying the asymmetry at these carbons, this change does not affect its protein synthesis inhibition activity benthamopen.compnas.org. Further oxidation, such as to 1,2,3,4,5,11b-tristhis compound, which converts the tertiary nitrogen into a quaternary ammonium (B1175870) moiety, results in a loss of activity benthamopen.compnas.org.

Derivatization of the N-2' position of emetine, a closely related compound, has been explored to modify its properties, although these derivatives were generally less cytotoxic than emetine in specific cancer cell lines researchgate.netacs.orgresearchgate.net. This highlights the importance of specific functional groups and their positions for biological activity.

In some synthetic strategies towards related alkaloids, transformations at positions analogous to C-1' involve Mannich cyclizations of 1-alkylisoquinolines, which can proceed with or without loss of absolute stereochemistry at the C-1 position acs.org.

Stereochemical Considerations in Synthesis

Stereochemistry plays a critical role in the synthesis and biological activity of this compound and its epimers nih.govbiorxiv.org. This compound possesses chiral centers, and the specific configuration at these centers influences its biological properties nih.govbiorxiv.org.

Studies on the structure-activity relationship of emetine and its analogs have shown that the R configuration at the C-1' position is essential for biological activity benthamopen.compnas.org. The epimer with the S configuration at C-1', known as isoemetine, is inactive benthamopen.compnas.org. This underscores the importance of controlling stereochemistry at this position during synthesis.

This compound itself exists as diastereomers, such as (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine nih.govbiorxiv.orgasm.org. Research comparing these diastereomers has shown significant differences in potency, for example, against Plasmodium falciparum nih.govbiorxiv.orgasm.org. Specifically, (−)-R,S-dehydroemetine was found to be highly potent, whereas (−)-S,S-dehydroisoemetine showed reduced potency due to the change in configuration at C-1' biorxiv.orgasm.org. This difference in activity is linked to the stereochemical configuration at C-1' affecting the interaction with biological targets, such as the ribosome nih.govbiorxiv.org.

Stereoselective synthesis strategies are employed to control the configuration of the chiral centers during the construction of the this compound core and related structures nih.govresearchgate.net. These strategies often involve asymmetric reactions and control over diastereoselectivity nih.govresearchgate.netorganic-chemistry.org. For example, some synthetic routes to related benzo[a]quinolizidine alkaloids, which share structural features with this compound, utilize enantioselective and diastereodivergent cascade sequences to establish the correct absolute and relative stereochemistry nih.gov. The stereoselective synthesis of tetrahydropyridines, which are present in this compound, can involve regio- and diastereoselective protonation followed by diastereoselective reduction nih.gov.

Mercuric acetate (B1210297) dehydrogenation of (-)-2'-acylemetines, which have the same configuration as (-)-emetine, has been shown to afford 5,11b-dehydro-2'-acylemetines, indicating that specific dehydrogenation reactions can occur while retaining certain stereochemical features jst.go.jp.

Data on the comparative activity of this compound diastereomers against P. falciparum highlights the impact of stereochemistry:

| Compound | Configuration | IC₅₀ against P. falciparum K1 strain | Reference |

| (−)-R,S-dehydroemetine | R,S | 71.03 ± 6.1 nM | nih.gov |

| (−)-R,S-dehydroemetine | R,S | 69.58 ± 2.62 nM | biorxiv.org |

| (−)-S,S-dehydroisoemetine | S,S | 2.07 ± 0.26 μM | asm.org |

This data demonstrates that the stereochemical configuration, particularly at C-1', is crucial for the potency of this compound diastereomers.

This compound: Molecular Mechanisms of Action

Introduction

This compound is a synthetic derivative of emetine, an alkaloid traditionally extracted from the ipecac root. It was developed as an alternative to emetine, aiming for similar anti-amoebic properties but with potentially fewer side effects. patsnap.comwikipedia.orgpatsnap.com Primarily employed as an anti-protozoal agent, this compound has been used in the treatment of amoebiasis, including cases resistant to or intolerant of metronidazole (B1676534). patsnap.compatsnap.com Beyond its anti-parasitic applications, research has explored its potential in other areas, such as antiviral activities. researchgate.netnih.gov

Chemical Structure

This compound is a pyridoisoquinoline. nih.gov Its chemical formula is C29H38N2O4, and its molecular weight is approximately 478.62 g/mol . wikipedia.orgcenmed.com It is structurally similar to emetine, differing primarily by a double bond adjacent to the ethyl substituent. nih.govwikipedia.org

Molecular Mechanisms of Action of this compound

This compound exerts its biological effects through multiple molecular mechanisms, primarily involving the inhibition of protein synthesis and interference with nucleic acid metabolism. patsnap.com

Molecular Mechanisms of Action of Dehydroemetine

Inhibition of Protein Synthesis

One of the primary mechanisms by which dehydroemetine (B1670200) acts is the inhibition of protein synthesis. patsnap.compatsnap.com This mechanism is considered crucial for its antiparasitic activities. researchgate.netresearchgate.net this compound's effect on protein synthesis is potent and rapid. pnas.org

Binding to the Ribosomal 40S Subunit

This compound binds to the ribosomal 40S subunit. patsnap.compatsnap.com This binding is analogous to the interaction of its parent compound, emetine (B1671215), with the ribosome. patsnap.commdpi.com The 40S subunit is the smaller subunit of the eukaryotic 80S ribosome and contains the decoding center essential for protein translation. wikipedia.org The binding of this compound to this subunit is a key step in disrupting the translation process. patsnap.com

Disruption of Peptide Chain Translocation (Elongation Process)

The binding of this compound to the 40S ribosomal subunit disrupts the elongation process of protein synthesis. patsnap.com Specifically, it inhibits the translocation step. patsnap.compediatriconcall.com Translocation involves the movement of the ribosome along the mRNA strand by one codon position, transferring the growing polypeptide chain from the A-site to the P-site and moving the deacylated tRNA to the E-site for release. bioninja.com.aubiorxiv.org By inhibiting this movement, this compound prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. patsnap.com This arrest of translocation occurs at the intra-ribosomal level. pediatriconcall.com

Interaction with the E-site of the Ribosome

Emetine, and by analogy this compound, interacts with the E-site (exit site) located in the 40S subunit of the ribosome. researchgate.netresearchgate.netbiorxiv.orgresearchgate.net Structural studies of the Plasmodium falciparum 80S ribosome bound to emetine have revealed that the drug is located in the E-site of the ribosomal small subunit (Pf40S). biorxiv.orgnih.govelifesciences.org This binding site is situated at the interface between specific helices of the 18S rRNA (helices 23, 24, and 45) and the C-terminus of ribosomal protein uS11. biorxiv.orgnih.gov The interaction with the E-site is believed to be central to the inhibition of peptide chain translocation. researchgate.netresearchgate.netresearchgate.net

Stereoisomer Specificity in Protein Synthesis Inhibition

The inhibitory activity of this compound on protein synthesis is demonstrably stereoisomer specific. researchgate.netnih.govresearchgate.netresearchgate.net Studies comparing the activity of different stereoisomers, such as (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, have shown significant differences in their potency. biorxiv.orgnih.gov For instance, (-)-R,S-dehydroemetine has been found to be significantly more potent in inhibiting protein synthesis and exhibiting antimalarial activity compared to the (-)-S,S-dehydroisoemetine isomer. biorxiv.orgnih.gov Molecular modeling studies suggest that the greater potency of (-)-R,S-dehydroemetine is linked to its ability to more closely mimic the interactions of emetine with the ribosomal E-site compared to the (-)-S,S-dehydroisoemetine isomer. biorxiv.org This stereospecificity highlights the precise structural requirements for this compound's interaction with the ribosome and its inhibitory effect on protein synthesis. pnas.orgresearchgate.net

Interference with Nucleic Acid Metabolism

Another critical aspect of this compound's mechanism of action is its interference with nucleic acid metabolism. patsnap.com Emetine, the parent compound, is known to interfere with the synthesis and activities of DNA and RNA. benthamopen.com

DNA Intercalation and Inhibition of Nucleic Acid Synthesis

Compound Name and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 21022 |

Disruption of DNA Structural Integrity

This compound has been observed to interfere with nucleic acid metabolism. patsnap.com Specifically, the compound is reported to intercalate into the DNA of parasites. patsnap.com This intercalation disrupts the structural integrity of the DNA, which can lead to functional impairments in vital biological processes within the parasite. patsnap.com

Effects on RNA Synthesis and Activities

Research indicates that emetine, the parent compound of this compound, can interfere with the synthesis and activities of RNA. benthamopen.comresearchgate.net Emetine has been reported to inhibit viral RNA synthesis, for instance, by potentially affecting pathways or directly inhibiting viral polymerases. benthamopen.comresearchgate.netmdpi.com While the direct effects of this compound specifically on RNA synthesis are less extensively documented than those of emetine, their structural similarity and shared mechanisms of protein synthesis inhibition suggest potential analogous effects on RNA metabolism. benthamopen.comnih.gov

Disruption of Cytoskeletal Dynamics

This compound has been noted to affect the cytoskeleton of parasites. patsnap.com The cytoskeleton, composed of structures like microtubules and actin filaments, is crucial for maintaining cell shape, intracellular transport, and cell division. mdpi.com

Tubulin Binding and Inhibition of Microtubule Polymerization

A key mechanism by which this compound affects the cytoskeleton is by binding to tubulin. patsnap.com Tubulin is the protein subunit that polymerizes to form microtubules. cytoskeleton.comnih.gov By binding to tubulin, this compound prevents its polymerization into microtubules. patsnap.com This disruption of microtubule formation is a significant aspect of its cellular impact. patsnap.com

Consequences for Cellular Integrity and Division in Parasites

The disruption of microtubule formation by this compound compromises the parasite's cellular integrity and division capabilities. patsnap.com Microtubules play a vital role in forming the mitotic spindle, which is essential for cell division. mdpi.comnih.gov Interference with microtubule polymerization can arrest the cell cycle and ultimately lead to cell death in parasites. mdpi.com Anthelmintic drugs, which include agents affecting tubulin polymerization, are known to disrupt cellular integrity in parasites, leading to their death. msdvetmanual.com

Effects on Mitochondrial Function

This compound, along with its parent compound emetine, has been shown to affect mitochondrial function. nih.govnih.govresearchgate.netbiorxiv.orgasm.org Mitochondria are critical organelles involved in energy production through oxidative phosphorylation. mdpi.com

Disruption of Mitochondrial Membrane Potential

One observed effect of this compound on mitochondria is the disruption of the mitochondrial membrane potential (MMP). nih.govnih.govbiorxiv.orgasm.org Changes in MMP can be indicative of mitochondrial dysfunction and are measured using specific dyes like rhodamine 123. nih.govbiorxiv.orgresearchgate.net Studies have shown that this compound can cause shifts in the fluorescence intensity of rhodamine 123, similar to the known mitochondrial inhibitor atovaquone (B601224), indicating a possible mitochondrial effect. nih.govbiorxiv.org This disruption of MMP can impair the cell's ability to produce ATP and can lead to cell death. mdpi.com

Compound Table

| Compound Name | PubChem CID |

| This compound | 21022 |

Data Tables

While specific quantitative data tables detailing the extent of DNA intercalation, RNA synthesis inhibition, tubulin binding affinity, or direct measurements of microtubule polymerization inhibition by this compound across various studies and organisms were not consistently available in a format suitable for direct tabular presentation from the search results, the qualitative findings regarding these mechanisms are described in the text with corresponding citations.

Role in Induced Cell Death Pathways (e.g., Apoptosis Activation)

This compound has been shown to induce cell death, and research suggests its involvement in activating apoptotic pathways. Studies on the related compound emetine indicate that it can induce apoptosis in leukemia cells, leading to a strong reduction in viability and activation of caspase activity. spandidos-publications.com Emetine-induced apoptosis in Jurkat T-cells involves phosphatidylserine (B164497) exposure, mitochondrial depolarization, and DNA fragmentation. benthamopen.com The induction of apoptosis by emetine in these cells appears to be mediated by the mitochondrial pathway, without a clear role for p53. benthamopen.com While direct detailed mechanisms for this compound's role in apoptosis are less extensively documented in the provided search results compared to emetine, the structural similarity suggests potential overlap in their mechanisms of inducing cell death. Research on other compounds inducing apoptosis highlights mechanisms involving the intrinsic apoptotic pathway, mitochondrial membrane potential disruption, and activation of caspases like caspase-3, -7, and -9. researchgate.netmdpi.com

Modulatory Effects on Host Cellular Processes

This compound, along with emetine, has been observed to influence various host cellular processes. researchgate.netcenmed.comsemanticscholar.orgnih.govacs.orgnih.gov These modulatory effects are considered key to their biological activities, including antiparasitic and potential antiviral properties.

Modulation of Host Cell Protein Synthesis

A primary mechanism of action for this compound is the inhibition of protein synthesis in target cells. Similar to emetine, this compound binds to the ribosomal 40S subunit. patsnap.compatsnap.com This binding interferes with the elongation process of protein synthesis by inhibiting the translocation step, where the growing polypeptide chain moves within the ribosome. patsnap.com This disruption halts protein synthesis, impacting the viability and replication of organisms like parasites and potentially viruses that rely on host cell machinery for protein production. patsnap.compatsnap.com Studies have shown that this compound can reduce viral growth at nanomolar concentrations, paralleling the concentrations required for protein synthesis inhibition. researchgate.netnih.govrutgers.edunih.govresearchgate.net The antiviral mechanisms are suggested to primarily involve the disruption of host cell protein synthesis, and this effect can be stereoisomer specific. researchgate.netnih.govrutgers.edunih.govresearchgate.net

| Compound | IC50 for Protein Synthesis Inhibition |

| Emetine | 1.2 μM nih.gov |

| This compound | 1.3 μM nih.gov |

| Cycloheximide | 31 nM nih.gov |

Note: Data for this compound refers to the (-)-R,S isomer (DHE4) nih.gov.

Immunomodulatory Effects on Host Immune Response (e.g., Macrophage Phagocytic Activity)

This compound has been noted to influence the host's immune response. The compound has been observed to modulate the host immune system, specifically enhancing the phagocytic activity of macrophages. patsnap.com This effect on macrophage function can contribute to the clearance of infections by bolstering the host's immune cells. patsnap.com Macrophages play a crucial role in the innate immune system, including engulfing pathogens through phagocytosis. mdpi.com

Influence on Hypoxia Inducible Factors (HIFs)

Research suggests that related compounds like emetine may influence pathways involving hypoxia-inducible factors (HIFs). Emetine has been reported as a potent inducer of PGC-1α expression, which has been shown to induce apoptosis in certain cancer cells. benthamopen.com While a direct link between this compound and HIFs is not explicitly detailed in the provided results, HIF-1α is a key transcription factor involved in cellular responses to hypoxia and plays a role in processes like angiogenesis and cell proliferation. oncotarget.commdpi.comnih.gov Inhibitors of protein synthesis, such as those affecting HIF-1α protein translation, can impact the HIF pathway. oncotarget.com

Preclinical Pharmacological Studies of Dehydroemetine

Antiparasitic Activities

Dehydroemetine (B1670200) has demonstrated activity against several parasitic organisms, including protozoa responsible for amoebiasis, malaria, leishmaniasis, and trypanosomiasis.

In vitro studies have evaluated the efficacy of this compound against Entamoeba histolytica, the causative agent of amoebiasis. This compound has been shown to inhibit the growth of Entamoeba histolytica in culture medium. researchgate.net A study comparing this compound with other anti-amoebic drugs like metronidazole (B1676534), ornidazole (B1677491), and tinidazole (B1682380) against locally isolated strains of E. histolytica in Thailand found that the minimal inhibitory concentration (MIC) for this compound ranged from 0.125 to 1 microgram/ml. nih.gov Metronidazole was found to be superior to this compound in this study, but this compound showed similar effectiveness to ornidazole and tinidazole. nih.govasm.org this compound acts by inhibiting protein synthesis by arresting the intra-ribosomal translocation of the tRNA-amino acid complex, killing trophozoites but being ineffective against cysts. nih.gov

This compound has exhibited potent activity against Plasmodium falciparum, including multi-drug resistant strains. Studies have identified this compound as a potent inhibitor of the multidrug-resistant strain K1 of P. falciparum. benthamopen.comfrontiersin.orgrutgers.eduwho.int The (-)-R,S-dehydroemetine isomer was found to be highly potent against the multidrug-resistant K1 strain of P. falciparum with an IC₅₀ of 71.03 ± 6.1 nM. benthamopen.comrutgers.eduwho.int In comparison, the (-)-S,S-dehydroisoemetine isomer was less potent, with an IC₅₀ of 2.07 ± 0.26 μM against the same strain. benthamopen.comrutgers.eduwho.int

This compound is active against the asexual erythrocytic stages of P. falciparum. benthamopen.comfrontiersin.orgrutgers.eduwho.int In addition to its effect on asexual stages, the compound has also exhibited gametocidal properties. benthamopen.comfrontiersin.orgrutgers.eduwho.intresearchgate.net Importantly, studies have shown no cross-resistance against any of the multidrug-resistant strains tested. benthamopen.comfrontiersin.orgrutgers.eduwho.intresearchgate.net Drug interaction studies have indicated that (-)-R,S-dehydroemetine has synergistic antimalarial activity with atovaquone (B601224) and proguanil (B194036) in vitro. benthamopen.comfrontiersin.orgrutgers.eduwho.int

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| (-)-R,S-dehydroemetine | K1 (Multi-Drug Resistant) | 71.03 ± 6.1 |

| (-)-S,S-dehydroisoemetine | K1 (Multi-Drug Resistant) | 2070 ± 260 |

While much of the research has focused on P. falciparum, this compound's potential activity against Plasmodium vivax has also been considered. Its ability to concentrate in the liver could have favorable consequences for the treatment of Plasmodium vivax infections. benthamopen.com

This compound has been investigated for its activity against Leishmania species, which cause leishmaniasis, including visceral leishmaniasis. This compound is mentioned as an antiparasitic agent that can be used in the research of parasitic diseases like visceral leishmaniasis. researchgate.net Emetine (B1671215), a related compound, has shown in vitro antileishmanial activity against Leishmania donovani. benthamopen.com While direct detailed efficacy data for this compound against Leishmania species, particularly in visceral leishmaniasis models with specific metrics like IC50 values against intracellular amastigotes or outcomes in animal models, is not extensively provided in the immediate search results, its inclusion in the context of visceral leishmaniasis research suggests its relevance in this area. researchgate.netnbu.ac.in Experimental models for visceral leishmaniasis drug discovery commonly utilize in vitro assays with promastigotes and intracellular amastigotes, as well as in vivo models in rodents (mice, hamsters) and dogs. europeanreview.orgmdpi.comnih.gov

Studies have indicated that this compound possesses activity against Trypanosoma species, the causative agents of trypanosomiasis. This compound has been shown to display trypanocidal activity against Trypanosoma brucei. asm.orgbenthamopen.comokstate.edumu-pleven.bg It has also been tested as a trypanocidal agent against Trypanosoma cruzi. benthamopen.comdntb.gov.ua While specific quantitative data like IC50 values for this compound against various Trypanosoma species and life stages are not consistently detailed in the provided snippets, its activity against T. brucei and investigation against T. cruzi highlight its potential in this area of antiparasitic research. asm.orgbenthamopen.comokstate.edumu-pleven.bgdntb.gov.ua

Activity against Leishmania Species (Visceral Leishmaniasis Models)

Antiviral Activities

This compound has also demonstrated antiviral properties against a range of viruses in preclinical studies. It has shown broad-spectrum antiviral effects against various RNA and DNA viruses at non-cytotoxic concentrations. okstate.edu

Studies have investigated the antiviral activity of this compound against coronaviruses, including SARS-CoV-2 and HCoV-OC43. researchgate.netnih.govrutgers.edumdpi.commedscape.com The (-)-R,S isomer of this compound has been shown to reduce viral growth at nanomolar concentrations, with IC₅₀ values around 50–100 nM against SARS-CoV-2 and HCoV-OC43 in human bronchiolar cells. researchgate.netnih.govrutgers.edumdpi.commedscape.com These concentrations parallel those required for the inhibition of protein synthesis, suggesting this as a primary antiviral mechanism. researchgate.netnih.govrutgers.edumdpi.commedscape.com

This compound's related compound, emetine, has demonstrated potent antiviral activity against other viruses, including Zika virus (ZIKV) and Ebola virus (EBOV). benthamopen.comokstate.edumdpi.comresearchgate.netupenn.edu Emetine has shown low nanomolar IC₅₀ values against ZIKV and EBOV in vitro. mdpi.comresearchgate.netupenn.edu Emetine has also been reported to have activity against MERS-CoV and SARS-CoV. okstate.edumdpi.com While the provided snippets primarily detail emetine's activity against these viruses, the structural similarity and shared mechanism of protein synthesis inhibition suggest potential for this compound to exhibit similar activities. benthamopen.comokstate.edumu-pleven.bgmdpi.com

| Virus | This compound Isomer | IC₅₀ (nM) | Cell Line |

| SARS-CoV-2 | (-)-R,S | ~50–100 | Human bronchiolar cells researchgate.netnih.govrutgers.edumdpi.commedscape.com |

| HCoV-OC43 | (-)-R,S | ~50–100 | Human bronchiolar cells researchgate.netnih.govrutgers.edumdpi.commedscape.com |

Activity against Coronaviruses (SARS-CoV-2, HCoV-OC43)

This compound has demonstrated antiviral activity against coronaviruses, including SARS-CoV-2 and HCoV-OC43, in preclinical settings. Research indicates that this compound, specifically the (-)-R,S isomer (referred to as DHE4 in some studies), can reduce viral growth at nanomolar concentrations researchgate.netnih.govrutgers.edu. This observed reduction in viral growth occurs at concentrations comparable to those required for the inhibition of protein synthesis researchgate.netnih.govrutgers.edu.

Inhibition of Viral Replication Mechanisms

The antiviral mechanisms of this compound are suggested to primarily involve the disruption of host cell protein synthesis researchgate.netnih.govrutgers.edu. This effect appears to be stereoisomer specific researchgate.netnih.govrutgers.edu. Emetine, a closely related compound, is known to inhibit protein synthesis by interacting with the 40S ribosomal subunit mdpi.com. While the precise mechanism for this compound is not fully elucidated, its structural similarity to emetine and the observed correlation between viral growth inhibition and protein synthesis inhibition suggest a similar mode of action involving the host cell's protein synthesis machinery mdpi.comwikipedia.orgresearchgate.net.

Effects on Viral Entry Processes (e.g., Zika and Ebola Viruses)

While research on this compound's direct effects on viral entry processes for Zika and Ebola viruses is less extensive than for its replication inhibition, studies on its analog, emetine, provide some insight. Emetine has been shown to inhibit both Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry nih.govresearchgate.net. Specifically, emetine was found to inhibit Ebola viral-like particle (VLP) entry into HeLa cells in a dose-dependent manner researchgate.net. Given the structural and functional similarities between this compound and emetine, it is plausible that this compound may also influence viral entry, although specific studies confirming this for this compound against Zika and Ebola viruses were not prominently found in the provided search results. However, some reports broadly mention this compound's potential to interrupt viral replication and cell entry for Zika and Ebola viruses nih.gov.

Anticancer Activities

This compound has also been investigated for its potential anticancer properties in various preclinical models.

Studies in Cell Lines (e.g., Leukemia, Pancreatic Cancer, Chinese Hamster Ovary cells)

Preclinical studies have explored the effects of this compound on various cancer cell lines, including leukemia, pancreatic cancer, and Chinese Hamster Ovary (CHO) cells researchgate.netnih.govnih.govfrontiersin.org. While direct detailed data specifically on this compound's activity in leukemia and pancreatic cancer cell lines within the provided search results are limited, research on emetine, a closely related compound, has shown activity in various cancer cell lines, including pancreatic cancer cells ijper.orgresearchgate.net. Emetine has also been reported to induce apoptosis in various human cancer cells and was found effective in treating murine L-1210 and P-388 leukemia in past studies researchgate.netbenthamopen.com. Given the structural similarity, this compound's effects in these cell lines are an area of investigation. Studies involving Chinese Hamster Ovary (CHO) cells have been used to investigate the mechanism of protein synthesis inhibition by emetine, noting that this inhibition is reversible in CHO cells ijper.orgbenthamopen.com. These cell lines serve as models for understanding cellular responses to this compound and related compounds cytion.com.

Modulation of Cancer-Related Biological Pathways

This compound and its analog emetine have been reported to modulate several biological pathways relevant to cancer. Emetine has been shown to inhibit protein biosynthesis on ribosomes in eukaryotes and has a reported role in apoptosis mediated cell death in several cell lines researchgate.net. It can also regulate antiapoptotic genes researchgate.net. While specific pathways modulated by this compound are under investigation, the shared inhibitory effect on protein synthesis with emetine suggests a similar influence on pathways downstream of protein production, which are critical for cell growth, proliferation, and survival researchgate.net. Natural products from seaweeds, which can have anticancer activities, have been shown to modulate pathways including cell cycle arrest and apoptosis mdpi.com.

Induction of Apoptosis and Cell Cycle Arrest

This compound and related compounds have been linked to the induction of apoptosis and cell cycle arrest in cancer cells. Emetine is known to induce apoptosis in cancer cells by downregulating anti-apoptotic and upregulating pro-apoptotic gene products researchgate.net. It has been reported to promote apoptosis and regulate pro-apoptotic factors researchgate.net. Induction of apoptosis and cell cycle arrest are key mechanisms by which potential anticancer agents exert their effects frontiersin.orgscribd.com. While direct detailed studies on this compound's specific mechanisms for inducing apoptosis and cell cycle arrest were not extensively detailed in the provided search results, the known activities of emetine strongly suggest that this compound likely shares these properties as part of its anticancer profile researchgate.netbenthamopen.com. Research on other compounds has shown that inducing apoptosis and cell cycle arrest can involve modulating specific signaling pathways nih.govmdpi.com.

Comparative Preclinical Pharmacokinetics and Tissue Distribution

Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and eliminated by the body. Preclinical pharmacokinetic studies of this compound in animal models have provided insights into its behavior in vivo, often in comparison to its structural analog, emetine.

Elimination Rates and Half-life in Animal Models (e.g., Guinea Pigs, Rats)

Tissue Distribution Profile (e.g., Liver, Spleen, Heart)

The tissue distribution profile of this compound in animal models has been examined to understand where the compound accumulates in the body. While comprehensive data tables specifically for this compound's tissue distribution in liver, spleen, and heart were not found in the provided snippets, preclinical pharmacokinetic studies commonly assess drug concentrations in various organs and tissues. mdpi.comfda.govptfarm.plresearchgate.net For instance, a study on a different compound in rats showed widespread distribution in various tissues, with substantial deposition in organs including the liver and spleen. ptfarm.plresearchgate.net Another study in rats indicated that a compound was distributed in most tissues except the brain, with notable accumulation in the liver and spleen, among other organs. researchgate.net Emetine, the analog of this compound, has been shown to be enriched in lung tissue and have a long retention time in rats and mice. researchgate.net Studies comparing this compound and emetine have suggested that this compound may have a shorter half-life in heart tissues compared to emetine. rutgers.edu This comparative aspect is further discussed in the following section.

Structure Activity Relationships Sar of Dehydroemetine and Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the biological activity of dehydroemetine (B1670200) and its analogues. pdx.edu The presence of chiral centers in these molecules leads to the existence of different stereoisomers, which can exhibit differential potency and activity profiles. nih.govresearchgate.net

Significance of R and S Configurations at Chiral Centers (e.g., C-1')

The configuration at specific chiral centers is critical for the biological activity of emetine (B1671215) and its analogues. For instance, studies on emetine have indicated that the R configuration at the C-1' position is essential for biological activity. benthamopen.com The epimer with the S configuration at C-1', known as isoemetine, is reported to be inactive. benthamopen.com While this compound has fewer chiral centers due to the unsaturation, the stereochemistry at the remaining chiral centers, including the equivalent of C-1', is still important for its activity. nih.govresearchgate.net The active form of this compound against ameba has the 1R, 11bS configurations. researchgate.net

Differential Potency of Diastereomers (e.g., (-)-R,S-Dehydroemetine vs. (-)-S,S-Dehydroisoemetine)

Diastereomers, which are stereoisomers that are not mirror images of each other, can have different physical and biological properties. pdx.edu Research on this compound has highlighted the differential potency of its diastereomers. For example, (-)-R,S-dehydroemetine has been shown to be significantly more potent against the multidrug-resistant K1 strain of Plasmodium falciparum compared to (-)-S,S-dehydroisoemetine. nih.govresearchgate.netresearchgate.netresearchgate.net This difference in potency is attributed, in part, to the change in configuration at the C-1' position in (-)-S,S-dehydroisoemetine. nih.govresearchgate.netresearchgate.netresearchgate.net Molecular modeling studies suggest that (-)-R,S-dehydroemetine mimics the binding pose of emetine on the P. falciparum 80S ribosome more closely than (-)-S,S-dehydroisoemetine. nih.govresearchgate.netresearchgate.net

The following table illustrates the differential potency of these two diastereomers against P. falciparum:

| Compound | IC50 against P. falciparum K1 strain |

|---|---|

| (-)-R,S-Dehydroemetine | 71.03 ± 6.1 nM |

| (-)-S,S-Dehydroisoemetine | 2.07 ± 0.26 μM |

Importance of Methoxy (B1213986) Groups (e.g., C-7', C-9, C-10)

The methoxy groups present in the structure of this compound and emetine are also important for their biological activities. Studies on emetine have indicated that the methoxy group at C-7' is an essential structural requirement for its biological activities. benthamopen.com Additionally, positions C-9 and C-10 also bear methoxy groups in this compound. wikipedia.orgnih.govnih.gov While specific detailed SAR data solely focused on the impact of modifying these methoxy groups in this compound was not extensively found in the search results, the general importance of these groups in the related compound emetine suggests a similar role in this compound's activity.

Structural Determinants for Specific Biological Activities

Beyond stereochemistry and specific functional groups, broader structural features contribute to the biological activities of this compound and its analogues. For emetine, it has been reported that the two aromatic rings are part of the critical structural requirements for its biological activities. benthamopen.com The presence of a nucleophilic element, such as nitrogen, at a certain distance from the aromatic rings is also considered important. researchgate.net While a planar molecular structure was initially suggested as a requirement for emetine's activity, molecular modeling studies did not support this, as emetine is not planar. benthamopen.com Key positions identified as essentially required for emetine's biological activities include N-2', N-5, and C-9. benthamopen.com Given the structural similarity between this compound and emetine, it is likely that similar structural determinants are important for this compound's activities.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are valuable computational tools used to understand the interaction between a ligand (such as this compound) and its biological target (e.g., ribosomes). uneb.brnih.govresearchgate.net These studies can provide insights into the preferred binding poses, interaction types (e.g., hydrogen bonding, hydrophobic interactions), and the relative binding affinities of different compounds. vulcanchem.comnih.gov

Molecular modeling studies have been applied to this compound, particularly in the context of its activity against Plasmodium falciparum. nih.govresearchgate.netresearchgate.net These studies have involved modeling the structures of this compound diastereomers on the published cryo-electron microscopy (cryo-EM) structure of the P. falciparum 80S ribosome in complex with emetine. nih.govresearchgate.netresearchgate.net As mentioned earlier, these studies suggested that (-)-R,S-dehydroemetine more closely mimicked the bound pose of emetine compared to (-)-S,S-dehydroisoemetine, correlating with its higher potency. nih.govresearchgate.netresearchgate.net Molecular docking simulations can suggest that dehydrogenated structures may enhance hydrophobic interactions with ribosomal RNA, potentially increasing binding affinity. vulcanchem.com

These computational approaches complement experimental SAR studies by providing a molecular-level understanding of the observed activity differences among this compound and its analogues. uneb.brnih.gov

Cryo-EM based Modeling of Ribosomal Binding (e.g., P. falciparum 80S Ribosome)

Cryo-electron microscopy (Cryo-EM) has been instrumental in understanding the binding of emetine to the ribosome, particularly the Plasmodium falciparum 80S ribosome. The Cryo-EM structure of the P. falciparum 80S ribosome in complex with emetine (PDB code 3J7A) has been used as a model to study the binding of this compound diastereomers malariaworld.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netorkg.org. This structure revealed that emetine binds to the E-site of the ribosomal small subunit (Pf40S) biorxiv.orgelifesciences.orgnih.gov. This E-site is located at the interface between 18S rRNA helices 23, 24, 45 and the C-terminus of protein uS11 biorxiv.org.

Molecular modeling studies based on the emetine-bound P. falciparum 80S ribosome structure (3J7A) have been conducted for this compound diastereomers, specifically (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine malariaworld.orgnih.govresearchgate.netbiorxiv.org. These studies aimed to explore the structural basis of their relative inhibitory activities nih.govbiorxiv.org. It was found that (−)-R,S-dehydroemetine more closely mimicked the bound pose of emetine compared to (−)-S,S-dehydroisoemetine malariaworld.orgnih.govresearchgate.netbiorxiv.org. This difference in mimicking the emetine binding pose correlated with their potency against the multidrug-resistant K1 strain of P. falciparum malariaworld.orgnih.govresearchgate.net. (−)-R,S-dehydroemetine showed high potency with an IC50 of 71.03 ± 6.1 nM, while (−)-S,S-dehydroisoemetine was significantly less potent with an IC50 of 2.07 ± 0.26 μM malariaworld.orgnih.govresearchgate.net. The loss of potency in (−)-S,S-dehydroisoemetine is attributed to the change in configuration at C-1' malariaworld.orgnih.govresearchgate.net.

| Compound | IC50 against P. falciparum K1 Strain | Reference |

| Emetine dihydrochloride (B599025) | 47 nM ± 2.1 nM | malariaworld.orgnih.govasm.org |

| (−)-R,S-dehydroemetine | 71.03 ± 6.1 nM | malariaworld.orgnih.govresearchgate.net |

| (−)-S,S-dehydroisoemetine | 2.07 ± 0.26 μM | malariaworld.orgnih.govresearchgate.net |

Prediction of Activities based on Structural Mimicry

The prediction of this compound's activities is closely linked to its structural similarity and mimicry of emetine, particularly in its interaction with the ribosome malariaworld.orgnih.govresearchgate.netbiorxiv.org. Both compounds inhibit protein synthesis by binding to the ribosomal 40S subunit and interfering with translocation patsnap.compatsnap.com. The finding that (−)-R,S-dehydroemetine mimics the ribosomal binding pose of emetine more closely than its diastereomer provides a structural basis for its higher potency against P. falciparum malariaworld.orgnih.govresearchgate.netbiorxiv.org. This structural mimicry at the ribosomal binding site is a key factor in predicting its antiparasitic activity, specifically against organisms where protein synthesis inhibition is a primary mechanism of action. While the primary focus is on ribosomal binding, structural mimicry can also be relevant in interactions with other potential targets, although differences in activity against targets like RBBP9 highlight the nuances where subtle structural variations lead to differential binding and activity nih.govnih.gov.

Medicinal Chemistry and Drug Repositioning

Design and Synthesis of Novel Dehydroemetine (B1670200) Derivatives

This compound is derived from emetine (B1671215), a naturally occurring alkaloid found in the ipecacuanha plant. ontosight.ai The synthesis of this compound involves the modification of emetine through dehydration, leading to altered chemical and pharmacological properties compared to the parent compound. ontosight.ai The (-)-form of this compound is considered therapeutically active. drugfuture.com

Research has focused on the synthesis of different isomers and derivatives of this compound to investigate their activities. For instance, the synthesis of racemic 2,3-dehydroemetine has been described. drugfuture.comrsc.org Stereospecific synthesis of the (±)-form and (±)-2,3-dehydroisoemetine, the (1¢b)-isomer, has also been reported. drugfuture.com Methods for separating the four possible isomers exist. drugfuture.com Studies have explored the absolute configuration and bioactivity of these isomers. drugfuture.com

Specific synthetic routes have utilized Wittig-type reagents in the synthesis of 2,3-dehydroemetine. rsc.orgrsc.org One approach involves converting a specific ketone ((±)-ketone (I)) into isomeric 2-ethoxycarbonylmethylene derivatives, which then yield an amide crucial for the production of racemic 2,3-dehydroemetine. rsc.org Similarly, the (-)-ketone yields the corresponding amide for (-)-2,3-dehydroemetine. rsc.org Another synthetic strategy involves directly linking the benzo[a]quinolizine and isoquinoline (B145761) moieties. rsc.org

Strategies for Enhancing Efficacy and Selectivity (e.g., Selective Toxicity for Protozoal Cells)

Enhancing the efficacy and selectivity of this compound, particularly towards protozoal cells, is a key area of research. This compound's mechanism of action, inhibiting protein synthesis by targeting the ribosomal 40S subunit, contributes to its activity against protozoa. patsnap.com While it exhibits some degree of selectivity for protozoal cells over human cells, the precise reasons are still under investigation. patsnap.com This selectivity is believed to be linked to differences in the ribosomal structure between human and protozoal cells. patsnap.com

Studies have compared the potency of different this compound diastereomers against protozoal parasites like Plasmodium falciparum. For example, (-)-R,S-dehydroemetine has shown high potency against the multidrug-resistant K1 strain of P. falciparum compared to (-)-S,S-dehydroisoemetine, where a change in configuration at C-1' leads to a loss of potency. nih.govresearchgate.netnih.gov Molecular modeling has been used to predict the activities of these diastereomers and their potency against resistant strains. nih.gov Modeling studies suggest that (-)-R,S-dehydroemetine mimics the binding pose of emetine on the P. falciparum 80S ribosome more closely than (-)-S,S-dehydroisoemetine. nih.govasm.org

Selective toxicity is a critical aspect, especially considering the potential for side effects. Research indicates that this compound may have less cardiotoxic effects than emetine, potentially due to faster elimination from the body and more rapid clearance from the heart. nih.govbiorxiv.orgasm.org Studies have also assessed the inhibition of the hERG potassium channel by this compound diastereomers, finding that (-)-R,S-dehydroemetine is not an hERG channel inhibitor, while (-)-S,S-dehydroisoemetine is a potent inhibitor, indicating differences in selectivity. nih.gov The selective advantage of (-)-R,S-dehydroemetine regarding cardiotoxic effects is linked to its faster elimination. asm.org

Drug Repositioning and Combination Therapy Approaches

Drug repositioning, the investigation of existing drugs for new therapeutic purposes, offers a viable alternative to de novo drug discovery, particularly for urgent needs like novel antimalarials. nih.govasm.orgbiorxiv.orgresearchgate.net Emetine dihydrochloride (B599025), the parent compound of this compound, was identified as a potent in vitro inhibitor of the multidrug-resistant K1 strain of Plasmodium falciparum. nih.govasm.orgbiorxiv.orgasm.org this compound, with its reported lower cardiotoxicity, has been explored for repositioned use in malaria. nih.govasm.orgbiorxiv.orgresearchgate.net

This compound has been investigated for potential therapeutic applications in infectious diseases and as an adjunct in chemotherapy. ontosight.ai Its effectiveness against trophozoites of Entamoeba histolytica has been studied. medscape.comwikipedia.org While not effective against luminal forms or cysts, it has been used to eradicate amebic tissue infections, including liver abscess. medscape.com

Combination therapy approaches involving this compound have been explored to enhance efficacy and potentially reduce dose-dependent side effects. nih.govbiorxiv.org

Synergistic Interactions with Other Antimalarials (e.g., Atovaquone (B601224), Proguanil (B194036), Chloroquine)

Drug interaction studies have investigated the potential for synergistic antimalarial activity when this compound is combined with other antimalarials. (-)-R,S-dehydroemetine has shown synergistic antimalarial activity with atovaquone and proguanil. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net This synergism has been evaluated using methods like CalcuSyn-based analysis, which generates combination index (CI) values to classify drug interactions. nih.govresearchgate.netresearchgate.net

Studies have shown that the interaction between (-)-R,S-dehydroemetine and atovaquone was classified as synergistic at various inhibitory levels. biorxiv.org For the combination of (-)-R,S-dehydroemetine and proguanil, synergism was observed at the ED50 level, nearly additive effects at ED75, and antagonism at ED90. biorxiv.org

This compound has also been considered for the treatment of malaria due to its potent activity against Plasmodium species and its in vitro synergism with chloroquine (B1663885). researchgate.net Chloroquine itself has shown amebicidal activity comparable to emetine in vitro and is effective in treating amebic liver abscess when administered with emetine or this compound, although it is not effective against luminal forms. medscape.com Combinations of emetine hydrochloride and this compound with chloroquine have been used in the treatment of amoebic liver abscesses. asm.orgasm.org

Data on synergistic interactions can be presented in tables, illustrating the combination index values at different effective dose levels.

| Combination | ED50 (CI) | ED75 (CI) | ED90 (CI) | Classification (ED50) | Classification (ED75) | Classification (ED90) |

| (-)-R,S-dehydroemetine + Atovaquone | 0.20 | 0.34 | 0.57 | Strong Synergism | Synergism | Synergism |

| (-)-R,S-dehydroemetine + Proguanil | Synergism | Nearly Additive | Antagonism | Synergism | Nearly Additive | Antagonism |

Note: CI values are representative and based on reported findings nih.govbiorxiv.org. Specific values may vary depending on experimental conditions.

Synergistic Interactions with Antivirals (e.g., Remdesivir)

Emetine, the parent compound of this compound, has been reported to have antiviral properties and has been investigated for its activity against viruses like Zika and Ebola. asm.org The concept of antiviral synergism is well-established. mdpi.com

Mechanisms of Resistance to Dehydroemetine

Ribosomal Alterations (e.g., S14 Protein Mutations)

A significant mechanism of resistance to dehydroemetine (B1670200) and emetine (B1671215) involves alterations in the ribosome, specifically within the 40S ribosomal subunit. Research, particularly with Chinese hamster ovary (CHO) cells, has demonstrated that mutants resistant to emetine exhibit alterations in the 40S ribosomal subunit wikipedia.org. This resistance has been specifically associated with changes in the ribosomal protein S14 (uS11) rug.nl. Functional studies in CHO cells confirmed that mutations in the S14 (uS11) ribosomal protein in the small subunit lead to emetine resistance rug.nl. Additionally, a double mutation affecting R149 and R150 in the C-terminal part of the uS11 protein has been shown to result in strong emetine resistance rug.nl. This suggests that modifications to the S14 protein can impede the binding or action of this compound on the ribosome, thereby conferring resistance.

Biochemical Pathways Associated with Resistance Development

While specific biochemical pathways solely dedicated to this compound resistance are not extensively documented, the primary mechanism of resistance involving ribosomal alterations points to biochemical changes within the protein synthesis machinery. The alteration of the S14 ribosomal protein directly impacts the biochemical process of translation, reducing the effectiveness of this compound in inhibiting this pathway wikipedia.orgrug.nl.

The biosynthesis of related alkaloids like emetine and cephaeline (B23452) involves complex biochemical pathways originating from tyrosine and secologanin (B1681713) wikipedia.orgsemanticscholar.org. However, resistance development to this compound is not typically attributed to alterations in these biosynthetic pathways but rather to modifications at the drug's site of action – the ribosome.

Resistance can also arise from other mechanisms affecting drug concentration at the target site, although specific biochemical pathways for this compound efflux or metabolism as resistance mechanisms are not prominently detailed in the available information. General mechanisms of drug resistance in microorganisms can involve changes in metabolic pathways that bypass the drug's target, induction of efflux pumps, target overexpression, or drug target modifications mdpi.com. Given that this compound inhibits protein synthesis by binding to the ribosome, resistance is primarily mediated by alterations in the ribosomal structure that reduce binding affinity or impact translocation wikipedia.orgpatsnap.com.

Advanced Analytical and Methodological Approaches in Dehydroemetine Research

Spectrofluorometric Analysis for Quantification

Spectrofluorometric analysis is a highly sensitive method used for the quantification of various pharmaceutical compounds, including those with native fluorescence or those that can form fluorescent complexes. ekb.egmdpi.comdergipark.org.trnih.gov While the provided search results discuss the application of spectrofluorometry for other drugs, the principle involves measuring the fluorescence intensity of a substance at specific excitation and emission wavelengths. This intensity is directly proportional to the concentration of the analyte in the sample, allowing for sensitive determination. ekb.egmdpi.com Studies comparing dehydroemetine (B1670200) and emetine (B1671215) have utilized spectrofluorometric methods for their determination in biological samples, such as guinea pig organs. ajtmh.orgnih.govnih.gov This technique allows for the sensitive measurement of this compound levels, which is crucial for pharmacokinetic studies and understanding its distribution in tissues. ajtmh.org

Radiometric Methods with Labeled Compounds (e.g., 14C-Dehydroemetine)

Radiometric methods, particularly those employing carbon-14 (B1195169) (¹⁴C) labeled compounds like ¹⁴C-dehydroemetine, are valuable for tracing the metabolic fate and distribution of a drug within an organism. ajtmh.orgnih.gov These methods involve administering the radiolabeled compound and then measuring the radioactivity in various biological samples, such as tissues, urine, and feces. ajtmh.orgresearchgate.net This allows researchers to determine how the compound is absorbed, distributed to different organs, metabolized, and eliminated from the body. ajtmh.orgresearchgate.net Studies comparing ¹⁴C-labeled this compound and emetine in guinea pigs have used combustion and liquid scintillation counting to quantify the radioactivity in different organs and excreta. ajtmh.org Such studies have shown that this compound is eliminated more rapidly from individual organs compared to emetine. ajtmh.org

Cell-Based Assays for Efficacy and Mechanism Elucidation (e.g., IC50 speed assay)

Cell-based assays are fundamental tools for evaluating the biological activity of this compound and elucidating its mechanisms of action. These assays involve exposing cells to this compound and measuring various cellular responses. The half maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit a biological process by half, is a common metric determined in these assays. precisionformedicine.comresearchgate.net The IC₅₀ speed assay, for instance, can assess the time-dependent efficacy of a compound against a target, such as parasitic growth. researchgate.netasm.org Studies on this compound's activity against Plasmodium falciparum have utilized cell-based assays to determine its IC₅₀ values and investigate its speed of action against different parasite stages. researchgate.netasm.orgbiorxiv.org These assays can reveal that this compound may exhibit delayed action, with IC₅₀ values being reached after a certain exposure time, such as 48 hours. researchgate.netasm.org

Flow Cytometry for Cellular Effects (e.g., Mitochondrial Membrane Potential, Apoptosis, Cell Cycle)